1-(butan-2-yl)-7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
1-(SEC-BUTYL)-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethoxy, methoxy, sulfanyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-(SEC-BUTYL)-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the sec-butyl, difluoromethoxy, methoxy, sulfanyl, and trifluoromethyl groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced under specific conditions.
Substitution: The difluoromethoxy and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(SEC-BUTYL)-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidin-4(1H)-one derivatives with different substituents. The uniqueness of 1-(SEC-BUTYL)-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
- 1-(SEC-BUTYL)-7-[4-(METHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- 1-(SEC-BUTYL)-7-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-SULFANYL-5-(METHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Properties
Molecular Formula |
C20H18F5N3O3S |
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Molecular Weight |
475.4 g/mol |
IUPAC Name |
1-butan-2-yl-7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18F5N3O3S/c1-4-9(2)28-16-15(17(29)27-19(28)32)11(20(23,24)25)8-12(26-16)10-5-6-13(31-18(21)22)14(7-10)30-3/h5-9,18H,4H2,1-3H3,(H,27,29,32) |
InChI Key |
YPGWXAPJVABZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC(F)F)OC)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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